2,3-Diamino-4-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6FN3 |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H6FN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) |
InChI Key |
CNYJBJWREVQUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diamino 4 Fluoropyridine and Its Derivatives
De Novo Synthesis Approaches
De novo strategies offer the flexibility to construct the pyridine (B92270) ring with desired substitution patterns from simple, acyclic starting materials. These methods often involve either the systematic formation of the pyridine ring or the convergence of multiple components in a single reaction vessel.
Strategies Involving Pyridine Ring Formation
The construction of the pyridine ring from open-chain precursors is a fundamental approach in heterocyclic chemistry. thieme-connect.com These methods typically involve the condensation of fragments that will ultimately form the six-membered aromatic ring. While a multitude of strategies exist for pyridine synthesis in general, specific applications leading directly to 2,3-diamino-4-fluoropyridine are less commonly documented. However, the general principles of pyridine ring formation from acyclic precursors can be adapted. For instance, methods involving the reaction of 1,3-dicarbonyl compounds with an ammonia (B1221849) source and an alkynone, known as the Bohlmann-Rahtz pyridine synthesis, provide a regiocontrolled route to polysubstituted pyridines. core.ac.uk Another versatile method is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia. organic-chemistry.org Although not directly reported for this compound, these classical methods highlight the potential for constructing the core pyridine structure which could then be further functionalized.
A notable approach involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air, providing a metal-free synthesis of asymmetrical 2,6-diarylpyridines. organic-chemistry.org The key to applying these methods for the synthesis of the target compound lies in the selection of appropriately functionalized acyclic precursors that already contain or can be easily converted to the desired amino and fluoro substituents.
| Pyridine Synthesis Method | Precursors | Key Features |
| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, ammonia, alkynone | High regiochemical control. core.ac.uk |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), ammonia | Well-established for polysubstituted pyridines. organic-chemistry.org |
| Unsaturated Ketone Cyclization | α,β,γ,δ-Unsaturated ketone, ammonium formate | Metal-free, convenient for asymmetrical pyridines. organic-chemistry.org |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. mdpi.comtcichemicals.com This approach is particularly advantageous for building molecular complexity in a convergent and atom-economical manner. mdpi.com Several MCRs are known for the synthesis of pyridines and related heterocycles. organic-chemistry.org
For example, a one-pot, three-component coupling of azlactones and pyridine N-oxides in the presence of an activating agent like p-toluenesulfonyl chloride has been reported for the synthesis of 2-(1-amidoalkyl)pyridines. beilstein-journals.org This showcases the potential of MCRs to assemble substituted pyridines. Another example is the [2+2+1+1] condensation sequence for preparing polysubstituted pyridines under metal-free conditions from readily available starting materials. researchgate.net The application of such MCRs to the synthesis of this compound would require the careful design of starting materials bearing the necessary fluoro and amino functionalities, or precursors that can be readily converted to these groups. The inherent efficiency of MCRs makes them an attractive, albeit challenging, avenue for the synthesis of complex pyridine derivatives. nih.gov
Functionalization of Pre-existing Fluoropyridine Scaffolds
This approach utilizes a pre-formed fluoropyridine ring and introduces the required amino groups through subsequent chemical transformations. This is often a more direct and commonly employed strategy for accessing specifically substituted pyridines.
Amination Reactions for Introducing Amino Groups
The introduction of amino groups onto a fluoropyridine ring is a key step in this synthetic strategy. This can be accomplished through several methods, with nucleophilic aromatic substitution and reductive amination being prominent examples.
Nucleophilic aromatic substitution (SNAr) is a powerful method for the site-specific introduction of nucleophiles, including amines, onto electron-deficient aromatic rings like fluoropyridines. acs.org The fluorine atom in a fluoropyridine is a good leaving group, and its high electronegativity activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. acs.orgresearchgate.net In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org
The synthesis of aminopyridines can be achieved by reacting a fluoropyridine with an amine. acs.orgresearchgate.net For instance, 2-fluoropyridines can react with various amines to yield the corresponding 2-aminopyridine (B139424) derivatives. acs.org The synthesis of 2,3-diaminopyridine (B105623) has been achieved through the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia. orgsyn.org A similar strategy could be envisioned starting from a suitable dihalofluoropyridine or a nitro-fluoropyridine precursor, where the nitro group can be subsequently reduced. The reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride (B91410) source to give methyl 3-fluoropyridine-4-carboxylate demonstrates the feasibility of SNAr for introducing fluorine, which could then be followed by amination steps. mdpi.com
| Substrate | Reagent | Product | Key Conditions |
| 2-Fluoropyridine | Amine | 2-Aminopyridine derivative | Catalyst-free or metal-catalyzed. acs.orgresearchgate.net |
| 3-Amino-2-chloropyridine | Aqueous Ammonia | 2,3-Diaminopyridine | High temperature and pressure. orgsyn.org |
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride | Methyl 3-fluoropyridine-4-carboxylate | Reflux in dry DMSO. mdpi.com |
Reductive amination is another versatile method for the formation of C-N bonds. While typically used for the conversion of carbonyl compounds to amines, it can also be applied in the context of heterocyclic synthesis. For instance, a versatile synthesis of 7-azaindoles from substituted 2-fluoropyridines involves a reductive amination step as part of a sequence to form the fused ring system. nih.gov
A more direct application in the context of pyridine functionalization involves the reduction of amides. A chemoselective method for the reduction of secondary amides to amines has been developed using triflic anhydride (B1165640) and 2-fluoropyridine for activation, followed by reduction with triethylsilane. organic-chemistry.orgorganic-chemistry.org Although this protocol focuses on the reduction of an amide side chain rather than direct amination of the pyridine ring, it highlights the utility of fluoropyridines in modern synthetic methodologies. The synthesis of 2-amino-3-fluoropyridine (B1272040) itself can be a precursor for further reactions, where it can be introduced into molecular scaffolds via reductive amination. ossila.com
Selective Mono- and Diamination Techniques
Achieving selective amination of the pyridine ring is a critical step in the synthesis of this compound. Direct amination of polyfluorinated pyridines often requires specific reagents and conditions to control the position and number of amino groups introduced.
One established method involves the reaction of polyfluoropyridines with liquid ammonia. This approach has been used for the selective mono- and diamination of polyfluorinated benzenes and pyridines. mdpi.com Anhydrous ammonia has also been employed for the direct di- and triamination of polyfluoropyridines. mdpi.com For instance, the reaction of pentafluoropyridine (B1199360) with anhydrous ammonia can lead to the selective substitution at the C4 position. nih.gov
Another technique utilizes hydrazine (B178648) followed by catalytic reduction. For example, 2,6-diamino-3,5-difluoropyridine (B1336603) can be prepared by reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate, followed by catalytic hydrogenation of the resulting hydrazino intermediate.
Table 1: Reagents for Selective Amination
| Reagent | Substrate | Product | Reference |
|---|---|---|---|
| Liquid Ammonia | Polyfluoropyridines | Mono- and diaminated pyridines | mdpi.com |
| Anhydrous Ammonia | Polyfluoropyridines | Di- and triaminated pyridines | mdpi.com |
Fluorination Reactions for Introducing Fluorine Atom
The introduction of a fluorine atom onto the pyridine ring can be accomplished through either electrophilic or nucleophilic fluorination methods, depending on the nature of the starting material and the desired regioselectivity.
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as an electrophilic source of fluorine ("F+"). wikipedia.org These N-F reagents are generally considered safer and easier to handle than other fluorinating agents like elemental fluorine. organicreactions.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgjuniperpublishers.com The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination. For instance, N-fluoropyridinium salts have been used for the fluorination of various organic compounds. wikipedia.orgjuniperpublishers.com
Table 2: Common Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Notes |
|---|---|---|
| N-fluorobenzenesulfonimide | NFSI | A stable and effective source of electrophilic fluorine. wikipedia.orgjuniperpublishers.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A powerful and widely used electrophilic fluorinating agent. wikipedia.org |
| N-fluoro-o-benzenedisulfonimide | NFOBS | Used in the fluorination of aryl Grignard and aryllithium reagents. wikipedia.org |
Nucleophilic fluorination is a common strategy for introducing fluorine, particularly in aromatic systems activated by electron-withdrawing groups. This method involves the displacement of a good leaving group, such as a halide or a nitro group, by a fluoride ion. mdpi.com The reactivity of the fluoride ion can be enhanced by using sources like cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents. mdpi.com
A notable example is the synthesis of 3-fluoro-4-aminopyridine derivatives. Due to the electron-rich nature of the pyridine ring, direct nucleophilic fluorination can be challenging, especially at the meta position. nih.gov However, the use of pyridine N-oxides can facilitate this transformation. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.govsnmjournals.org This approach has been successfully applied in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. nih.govsnmjournals.org
Another strategy involves the Balz-Schiemann reaction, where a diazonium fluoride, generated in situ from an aminopyridine, decomposes to yield the corresponding fluoropyridine. nii.ac.jp
Strategic Derivatization for Advanced Precursors
Once this compound is synthesized, it can be further modified to create a variety of advanced precursors for specialized applications.
The amino groups of this compound can be transformed into other functional groups to generate a range of fluoropyridine intermediates. For example, diazotization of an amino group followed by treatment with appropriate reagents can lead to the introduction of other halogens or functional groups.
The presence of both amino and fluoro substituents on the pyridine ring directs the regioselectivity of further functionalization. Electrophilic aromatic substitution reactions will be directed by the activating effect of the amino groups and the deactivating, yet ortho-, para-directing effect of the fluorine atom.
Directed ortho-metalation is a powerful tool for regioselective functionalization. researchgate.net By using a suitable directing group, a metalating agent like lithium diisopropylamide (LDA) can deprotonate the pyridine ring at a specific position, allowing for the introduction of an electrophile. researchgate.net For instance, the functionalization of 2-fluoropyridine can be controlled by using protecting groups to direct metalation to different vacant positions. researchgate.netnih.govacs.org This allows for the synthesis of a variety of substituted fluoropyridine derivatives.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-diamino-3,5-difluoropyridine |
| 2-fluoropyridine |
| 3-fluoro-4-aminopyridine |
| 3-bromo-4-nitropyridine N-oxide |
| 3-fluoro-4-nitropyridine N-oxide |
| 3-substituted-2,5,6-trifluoropyridine |
| Lithium diisopropylamide |
| N-fluorobenzenesulfonimide |
| Pentafluoropyridine |
| Selectfluor® |
| [¹⁸F]3-fluoro-4-aminopyridine |
| Cesium fluoride |
| N-fluoro-o-benzenedisulfonimide |
| N-Fluoropyridinium tetrafluoroborate |
Reaction Mechanisms and Mechanistic Investigations of 2,3 Diamino 4 Fluoropyridine
Nucleophilic Reactivity of Amino Groups
The presence of two adjacent amino groups makes them primary sites for nucleophilic reactions. Their reactivity is fundamental to the role of 2,3-Diamino-4-fluoropyridine as a building block in the synthesis of more complex heterocyclic systems.
The vicinal diamino functionality is a classic precursor for the formation of fused five- or seven-membered heterocyclic rings. In these reactions, one or both amino groups act as nucleophiles, attacking an external electrophile to initiate a cyclization cascade. A notable example is the synthesis of pyrido[2,3-b] rsc.orgresearchgate.netdiazepine derivatives.
The reaction of 2,3-diaminopyridine (B105623) with β-alkoxyvinyl trifluoromethyl ketones serves as a well-documented model for this transformation. researchgate.net The process begins with the nucleophilic attack of one of the amino groups (likely the more sterically accessible and electronically favorable one) on the electrophilic β-carbon of the ketone. This is followed by the elimination of the alkoxy group and subsequent intramolecular cyclization, where the second amino group attacks the carbonyl carbon. researchgate.net This sequence leads to the formation of stable, trifluoromethyl-containing 3H-pyrido[2,3-b] rsc.orgresearchgate.netdiazepinols. researchgate.net
Table 1: Example of Amine-initiated Cyclization Reaction
| Reactant A | Reactant B (Electrophile) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,3-Diaminopyridine | 4-Methoxy-1,1,1-trifluoroalk-3-en-2-one | Mild conditions, direct cyclocondensation | 2-Aryl(heteroaryl)-4-trifluoromethyl-3H-pyrido[2,3-b] rsc.orgresearchgate.netdiazepin-4-ol | researchgate.net |
Proton transfer is a fundamental process that governs the basicity and nucleophilicity of the amino groups. In amine-fluoropyridine systems, the ability of the amino groups to accept a proton is influenced by several factors, including the electron-withdrawing effect of the fluorine atom and the pyridine (B92270) nitrogen. Computational and spectroscopic studies on simpler fluoropyridine-HCl complexes show that fluorination generally weakens the hydrogen bonds formed, and substitution adjacent to the nitrogen has a pronounced effect. rsc.orgresearchgate.net
In this compound, the two amino groups exhibit different basicities. The C2-amino group is ortho to the ring nitrogen, while the C3-amino group is meta. The proton affinity of these sites will differ, influencing which nitrogen is more likely to be protonated in an acidic medium. The process of proton transfer is often mediated by the solvent, with water molecules playing a key role in facilitating proton exchange between amine sites. utexas.edu This host-to-guest proton transfer is a critical design element in molecular recognition, where ionizable receptors bind to amine guests. rsc.org The differential basicity and accessibility of the amino nitrogens in this compound make it an interesting candidate for such supramolecular interactions.
Electrophilic Nature of Fluorinated Pyridine Core
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing fluorine atom at the 4-position. This electronic arrangement makes the pyridine core an electrophile, susceptible to nucleophilic aromatic substitution (SNAr).
The regioselectivity of reactions on the this compound ring is dictated by the combined electronic and steric effects of the substituents. The vacant C5 and C6 positions are the primary sites for electrophilic or nucleophilic attack.
For Electrophilic Aromatic Substitution (SEAr): The amino groups are powerful activating, ortho/para-directing groups. saskoer.ca The C2-amino group directs towards the C3 (already substituted) and C5 positions. The C3-amino group directs towards the C2 (substituted) and C4 (substituted) positions, and also weakly to the C6 position. The fluorine atom is deactivating but ortho/para-directing. saskoer.ca Therefore, the C5 position is the most activated and likely site for electrophilic attack, influenced by the C2-amino group.
For Nucleophilic Aromatic Substitution (SNAr): The fluorine atom and the ring nitrogen activate the ring for nucleophilic attack, particularly at the positions ortho and para to them. The C4-fluorine atom makes the C3 and C5 positions more electrophilic. The ring nitrogen activates the C2 and C6 positions. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can sterically hinder attack at the 2-position, thereby directing nucleophiles to the 6-position. researchgate.net In the case of this compound, a nucleophile could potentially attack the C5 or C6 positions, or displace the fluorine at C4. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.
Table 2: Predicted Substituent Effects on Regioselectivity
| Substituent | Position | Electronic Effect | Directing Influence (SEAr) | Activating Influence (SNAr) |
|---|---|---|---|---|
| -NH2 | C2 | Electron-Donating (Resonance) | Ortho, Para (C3, C5) | Deactivating |
| -NH2 | C3 | Electron-Donating (Resonance) | Ortho, Para (C2, C4, C6) | Deactivating |
| -F | C4 | Electron-Withdrawing (Inductive) | Ortho, Para (C3, C5) | Activating (Ortho, Para) |
| Ring Nitrogen | N1 | Electron-Withdrawing | Meta (C3, C5) | Activating (Ortho, Para) |
The fluorine atom at the C4-position is a key player in the reactivity of the molecule. Its strong inductive electron-withdrawal activates the ring for SNAr. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. The displacement of the fluorine atom by a nucleophile is a common and synthetically useful pathway. nih.gov
Catalytic Mechanisms in Synthesis and Transformation
Catalysis is central to both the synthesis and further functionalization of this compound. Transition-metal-catalyzed cross-coupling reactions are particularly prominent.
The synthesis of aminopyridines often employs palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. A patented method for a related compound, 2-Boc-amino-4-fluoropyridine, utilizes a palladium catalyst to couple the protected amine to a 2-chloro-4-fluoropyridine (B1362352) precursor, followed by deprotection. google.com This highlights a likely catalytic route for introducing the amino groups onto a pre-fluorinated pyridine scaffold. The mechanism involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.
Copper-catalyzed reactions are also widely used for the functionalization of N-heterocycles. organic-chemistry.org These methods could be applied to transform this compound. For example, the C-F bond could potentially be targeted in a copper-catalyzed cross-coupling reaction, or the amino groups could be used to direct C-H activation at the C5 or C6 positions.
Table 3: Potential Catalytic Mechanisms
| Reaction Type | Catalyst System (Example) | Mechanistic Steps | Application |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) / Ligand (e.g., X-Phos) | Oxidative Addition, Amine Coordination, Reductive Elimination | Synthesis (Introduction of -NH2 groups) |
| Suzuki Coupling | Pd(0) / Ligand | Oxidative Addition, Transmetalation, Reductive Elimination | Transformation (e.g., C-F or C-H functionalization) |
| Copper-Catalyzed Coupling | Cu(I) or Cu(II) / Ligand | Varies (e.g., via organocopper intermediates) | Synthesis and Transformation |
Metal-Catalyzed Reaction Pathways (e.g., Palladium, Rhodium, Copper)
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including fluoropyridines. Palladium, rhodium, and copper catalysts, in particular, have been employed to construct and modify the pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium:
Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridine precursors. nih.gov These reactions, however, present unique challenges. The proximity of the two amino groups in the 2,3-diaminopyridine structure can lead to the formation of an amidine-like system that may chelate and inhibit the palladium catalyst. nih.gov Furthermore, the amino group at the C2 position can hinder the transmetallation step by coordinating to the Pd(II) center following oxidative addition. nih.gov
Despite these difficulties, successful palladium-catalyzed C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines have been developed. Research has shown that the use of specific phosphine (B1218219) ligands is critical to overcome catalyst inhibition and achieve high yields. For instance, precatalysts derived from ligands such as RuPhos and BrettPhos have proven to be exceptionally effective for coupling with secondary and primary amines, respectively. nih.gov These advanced catalytic systems have enabled the synthesis of N³-arylated 2,3-diaminopyridines, a class of compounds that was previously inaccessible through other methods. nih.gov Another study demonstrated the selective palladium-catalyzed amination of 2-fluoro-4-iodopyridine, where the Buchwald-Hartwig cross-coupling was exclusive to the 4-position, showcasing the regiochemical control achievable with palladium catalysis. researchgate.net
Table 1: Palladium-Catalyzed Amination of 3-Halo-2-aminopyridines nih.gov
| Substrate | Amine Coupling Partner | Catalyst/Ligand | Base | Key Finding |
|---|---|---|---|---|
| 3-Bromo-2-aminopyridine | Secondary Amines (e.g., Morpholine) | RuPhos-based precatalyst | LiHMDS | Efficient C,N coupling, overcoming catalyst inhibition. |
| 3-Bromo-2-aminopyridine | Primary Amines (e.g., Benzylamine) | BrettPhos-based precatalyst | LiHMDS | Successful coupling with a range of primary amines. |
| 3-Iodo-2-aminopyridine | Aniline Derivatives | RuPhos/BrettPhos | LiHMDS | First successful synthesis of N³-arylated 2,3-diaminopyridines. |
Rhodium:
Rhodium catalysts offer distinct pathways for the synthesis and modification of fluorinated pyridines. One notable method involves the Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes to construct multisubstituted 3-fluoropyridines in a single step. acs.orgijpsonline.com This approach allows for the assembly of the fluoropyridine ring from acyclic precursors. Mechanistic studies suggest the reaction proceeds through a sequence of reversible C-H activation, insertion of the alkyne, and a final C-N bond formation/N-O bond cleavage process. acs.org
Additionally, rhodium catalysts have been utilized in the dearomatization-hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov This process involves an initial borylation-dearomatization step, which, while not leading to isolation of the intermediate, is crucial for the subsequent hydrogenation. nih.gov These methods highlight the utility of rhodium in both the construction and saturation of the fluoropyridine ring system.
Copper:
Copper catalysis provides alternative and complementary methods for fluoropyridine synthesis. A copper-catalyzed [4+2] cycloaddition of benzyl (B1604629) trifluoromethyl ketimines with dienophiles has been developed for the synthesis of highly substituted 3-fluoropyridines. nih.govresearchgate.net The proposed mechanism involves a double C-F bond cleavage. An initial cleavage forms a diene intermediate from the ketimine, which then undergoes annulation with the dienophile. A subsequent aromatization step, involving a second C-F bond cleavage, affords the final 3-fluoropyridine (B146971) product. nih.govresearchgate.net
The utility of diamine ligands in copper-catalyzed reactions is also of significant relevance to the chemistry of this compound. rsc.orgnih.gov Diamine ligands have been shown to facilitate copper-catalyzed cross-coupling reactions under mild conditions, making them attractive for the synthesis of complex molecules containing the diaminopyridine motif. nih.gov
Organocatalysis in Fluoropyridine Chemistry
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free approach in synthetic chemistry. mdpi.com This strategy offers advantages such as lower toxicity, cost-effectiveness, and operational simplicity. mdpi.com In the context of fluoropyridine chemistry, organocatalysts can play a key role in various transformations.
Nucleophilic heteroaromatic molecules can act as organocatalysts. A study investigating in situ nucleotide activation tested a series of pyridine derivatives, including 4-fluoropyridine (B1266222), as nucleophilic catalysts. nih.govuchicago.edu The efficiency of these catalysts was found to correlate with their pKa. While most pyridines tested were effective, 4-fluoropyridine was an exception, causing precipitation of the reaction mixture and yielding no product under the tested conditions. uchicago.edu This highlights the specific electronic and solubility effects the fluorine substituent can impart.
Table 2: Heteroaromatic Small Molecules as Organocatalysts in RNA Copying uchicago.edu
| Organocatalyst | pKa | Yield (≥+1 Primer Extension, %) |
|---|---|---|
| Pyridine | 5.2 | 42 |
| 4-Methylpyridine | 6.0 | 35 |
| 4-Methoxypyridine | 6.6 | 33 |
| 4-Fluoropyridine | 4.6 | 0 |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | 19 |
The field of organocatalysis is broad, encompassing various catalyst types such as N-heterocyclic carbenes (NHCs), Brønsted acids, and hydrogen-bond-donating catalysts like thioureas. mdpi.comuni-giessen.de These catalysts are known to promote a wide array of reactions, including cycloadditions, which could be applied to the synthesis of complex heterocyclic systems derived from fluoropyridines. mdpi.com
Advanced Mechanistic Elucidation Techniques
To move beyond hypothetical pathways and gain a definitive understanding of reaction mechanisms, advanced experimental techniques are employed. Kinetic studies and isotope effect analysis are two such powerful tools that provide detailed insights into reaction rates, transition states, and the sequence of bond-forming and bond-breaking events.
Kinetic Studies of Reaction Rates and Orders
Kinetic studies are fundamental to elucidating reaction mechanisms by quantifying how reaction rates change in response to variations in reactant concentrations. This data allows for the determination of the reaction order with respect to each component, which is expressed in the rate law.
For fluoropyridine systems, kinetic analyses have provided significant mechanistic insights. In the study of nucleophilic aromatic substitution (SNAr) on 2-amino-3-nitro-5-fluoropyridine, a compound with electronic features related to the title compound, the reaction was found to follow second-order kinetics. smolecule.com The rate was first-order in both the fluoropyridine substrate and the nucleophile, which is consistent with a classical addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate. smolecule.com
Crucially, these studies quantified the exceptional leaving group ability of the fluorine atom in such activated pyridine rings. The rate of nucleophilic substitution at the fluorinated position was found to be approximately 320 times faster than the analogous reaction with the corresponding chloropyridine derivative. smolecule.com This dramatic rate enhancement is a key feature of fluoropyridine chemistry.
Table 3: Kinetic Findings for Nucleophilic Aromatic Substitution on a Fluorinated Nitropyridine smolecule.com
| Kinetic Parameter | Finding | Mechanistic Implication |
|---|---|---|
| Reaction Order | First-order in substrate; First-order in nucleophile (Second-order overall). | Consistent with a bimolecular SNAr mechanism (addition-elimination). |
| Rate Constant (kF/kCl) | ~320 | Fluorine is a significantly better leaving group than chlorine in this system, likely due to stabilization of the transition state. |
Isotope Effect Analysis in Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool used to probe the rate-determining step of a reaction. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same molecule with a heavier isotope (kH) at the same position (KIE = kL/kH). dalalinstitute.com A primary KIE (typically >1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. dalalinstitute.comprinceton.edu A secondary KIE, where the isotopic substitution is at a position not directly involved in bond cleavage, provides information about changes in hybridization or the steric environment of the transition state. libretexts.orgprinceton.edu
While no specific isotope effect studies have been reported for this compound, the principles of KIE can be applied to hypothesize how its reaction mechanisms could be investigated. For example, in the palladium-catalyzed amination to form an N³-substituted 2,3-diaminopyridine, several mechanistic questions could be addressed:
N-H Bond Activation: By comparing the reaction rate of a primary amine (R-NH₂) with its deuterated analogue (R-ND₂), a primary KIE (kH/kD > 1) would suggest that N-H bond cleavage is part of the rate-determining step.
Reductive Elimination: If the C-N bond formation via reductive elimination is the rate-limiting step, a secondary KIE might be observed by substituting atoms on the amine or the pyridine ring that are not directly bonded but whose environment changes significantly upon reaching the transition state.
Analyzing the magnitude of the KIE can help distinguish between different mechanistic pathways, such as SN2 versus SN1 type reactions in nucleophilic substitutions, or provide evidence for the structure of a transition state. libretexts.orgdalalinstitute.com
Computational Chemistry and Theoretical Studies on 2,3 Diamino 4 Fluoropyridine
Quantum Chemical Calculations
There is no published research available on the quantum chemical calculations for 2,3-Diamino-4-fluoropyridine.
Density Functional Theory (DFT) Applications
Specific DFT studies on this compound have not been reported in the scientific literature.
No data is available regarding the optimized geometry and equilibrium structure of this compound from DFT calculations.
There are no published MEP maps for this compound.
An analysis of the HOMO-LUMO energies and their distribution for this compound is not available in the current body of scientific literature.
Ab Initio and Semi-Empirical Methods
A search of the scientific literature did not yield any studies that have employed ab initio or semi-empirical methods to investigate this compound.
Molecular Dynamics and Simulation Studies
There are no published molecular dynamics or other simulation studies focusing on this compound.
Conformational Analysis of this compound Derivatives
Computational methods, particularly Density Functional Theory (DFT), are pivotal in analyzing the conformational landscape of this compound and its derivatives. The conformational space is primarily defined by the orientation of the two amino groups (-NH₂) and the fluorine substituent relative to the pyridine (B92270) ring.
The pyridine ring itself is aromatic and largely planar. However, the exocyclic amino groups introduce rotational degrees of freedom around the C-N bonds. Studies on similar diaminopyridine structures, such as 2,3-diaminopyridine (B105623) and 5-chloropyridine-2,3-diamine, have shown that the amino groups are typically not coplanar with the pyridine ring. nih.gov They often twist out of the plane to minimize steric hindrance and electrostatic repulsion between adjacent hydrogen atoms. nih.gov For this compound, significant twisting of the C2-NH₂ and C3-NH₂ groups is expected.
Quantum chemical calculations can determine the potential energy surface by systematically rotating the dihedral angles of the amino groups. This analysis identifies stable conformers (local energy minima) and the energy barriers between them. The planarity of the amino groups themselves is another factor; the nitrogen atom in an amino group can be pyramidal, and the energy barrier for inversion to a planar transition state is computationally quantifiable. For instance, the inversion barrier at the amino-N in 2-aminopyridine (B139424) derivatives has been calculated to be very low, around 0.41 kcal/mol, indicating rapid inversion at room temperature. nih.gov
A typical conformational analysis would involve optimizing the geometry of various potential conformers and comparing their relative energies to identify the most stable ground-state structure. Key parameters investigated include bond lengths, bond angles, and, most importantly, dihedral angles.
| Parameter | Description | Expected Finding in a Computational Study |
|---|---|---|
| Dihedral Angle (N-C2-C3-N) | Rotation of the two amino groups relative to each other. | Non-zero value indicating a twisted conformation to relieve steric strain. |
| Dihedral Angle (H-N-C2-C3) | Rotation of the C2-amino group relative to the ring. | Twisted out of the pyridine plane by 40-80 degrees, similar to related compounds. nih.gov |
| Dihedral Angle (H-N-C3-C4) | Rotation of the C3-amino group relative to the ring. | Also twisted out of the plane, with the angle influenced by interaction with the adjacent C4-F bond. |
| Amino Group Pyramidalization | Planarity of the -NH₂ groups. | Slightly pyramidal geometry at the nitrogen atoms, with a low barrier for inversion. nih.gov |
Intermolecular Interactions and Complex Formation
The electronic structure of this compound, characterized by hydrogen bond donors (-NH₂ groups), hydrogen bond acceptors (pyridine nitrogen, fluorine atom), and an aromatic π-system, facilitates a variety of intermolecular interactions that govern its crystal packing and complex formation.
Hydrogen Bonding: The primary intermolecular interactions are hydrogen bonds. The two amino groups serve as effective hydrogen bond donors, while the pyridine ring nitrogen is a strong acceptor. This allows for the formation of robust N-H···N hydrogen bonds, which are a common motif in aminopyridine crystal structures. nih.govnih.gov These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. nih.gov Additionally, the fluorine atom, with its high electronegativity, can act as a weaker hydrogen bond acceptor, leading to C-H···F or N-H···F interactions. rsc.org
Computational studies can quantify the strength of these interactions. By modeling dimers or small clusters of molecules, the binding energy can be calculated, and techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of specific hydrogen bonds and stacking interactions.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | -NH₂ (at C2 or C3) | Pyridine N | ~2.9 - 3.2 | Primary interaction directing crystal packing. nih.gov |
| Hydrogen Bond | -NH₂ (at C2 or C3) | -NH₂ (of another molecule) | ~3.0 - 3.3 | Contributes to forming extended networks. |
| Hydrogen Bond (Weak) | -NH₂ (at C2 or C3) | Fluorine | ~3.0 - 3.4 | Secondary interaction, contributes to lattice energy. rsc.org |
| π–π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.9 (centroid-centroid) | Stabilizes crystal structure through aromatic interactions. nih.gov |
Reaction Pathway Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, characterize intermediate structures, and calculate activation energies.
Transition State Characterization
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path from reactants to products. ucsb.edu Locating and characterizing the TS is crucial for understanding reaction kinetics. Computational methods like synchronous transit (QST2, QST3) or eigenvector-following algorithms are used to find these structures. ucsb.educam.ac.uk
Once a candidate TS structure is located, its identity must be confirmed through a vibrational frequency calculation. A true transition state has exactly one imaginary frequency, corresponding to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). nih.govucsb.edu The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the saddle point. nih.gov
For a reaction such as electrophilic aromatic substitution on the this compound ring, DFT calculations would be used to model the geometry of the transition state. Key parameters would include the partial bond lengths between the incoming electrophile and the ring carbon, as well as the distortion of the pyridine ring from planarity.
| Parameter | Description | Value in a TS Calculation |
|---|---|---|
| Energy Gradient | The net forces on all atoms. | Zero (as it is a stationary point). ucsb.edu |
| Vibrational Frequencies | Normal modes of vibration. | Exactly one imaginary frequency. nih.gov |
| Reaction Coordinate | The eigenvector of the imaginary frequency. | Describes the atomic motion that transforms reactants to products. ucsb.edu |
| Key Bond Distances | Distances of bonds being formed/broken. | Intermediate between reactant and product values. |
Energy Profile Determination for Key Transformations
An energy profile diagram visually represents the energy changes that occur during a chemical reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. chemrxiv.org
DFT calculations are commonly employed to determine these relative energies. For a given transformation of this compound, each stationary point on the potential energy surface (reactants, products, intermediates, and transition states) is geometrically optimized, and its electronic energy is calculated. Zero-point vibrational energy (ZPVE) corrections are typically added to obtain more accurate relative energies.
For example, modeling the N-to-C aryl migration of a related compound showed a transition state barrier of 10.7 kcal/mol, providing quantitative insight into the reaction's feasibility. acs.org A similar approach for this compound would allow for the comparison of different potential reaction pathways, predicting regioselectivity and identifying the rate-determining step.
| Species | Description | Relative Energy (kcal/mol) - Hypothetical Example |
|---|---|---|
| Reactants | Starting materials (e.g., this compound + E⁺) | 0.0 |
| Transition State 1 (TS1) | Highest energy point leading to intermediate. | +15.2 (Activation Energy) |
| Intermediate | A metastable species along the reaction path (e.g., sigma complex). | +5.7 |
| Transition State 2 (TS2) | Highest energy point leading from intermediate to product. | +10.1 |
| Products | Final species after the reaction. | -12.5 (Reaction Energy) |
Spectroscopic Property Prediction and Validation
Computational chemistry provides essential tools for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.
Vibrational Frequencies (IR, Raman)
Theoretical calculations of vibrational frequencies are invaluable for assigning the absorption bands observed in experimental Infrared (IR) and Raman spectra. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have proven to be highly effective for this purpose. nih.govnih.gov
The process begins with the optimization of the molecule's ground state geometry. A frequency calculation is then performed on this optimized structure, which yields a set of vibrational modes and their corresponding frequencies. physchemres.org Because the calculations are based on the harmonic oscillator approximation, the computed frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). mdpi.com
For this compound, distinct vibrational modes can be predicted and assigned. For example, the N-H stretching vibrations of the two amino groups are expected to appear in the 3300-3500 cm⁻¹ region. The C-F stretching vibration would likely be found in the 1150-1250 cm⁻¹ range. researchgate.net Pyridine ring stretching vibrations typically occur between 1400-1600 cm⁻¹. nih.gov By comparing the calculated scaled frequencies and intensities with experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the observed bands can be achieved.
| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity (IR / Raman) |
|---|---|---|---|
| ν(N-H) asymmetric | Asymmetric stretching of amino group H's. | 3450 - 3550 | Medium / Medium |
| ν(N-H) symmetric | Symmetric stretching of amino group H's. | 3350 - 3450 | Medium / Medium |
| ν(C-H) | Stretching of aromatic C-H bonds. | 3050 - 3150 | Weak / Strong |
| δ(NH₂) scissoring | Bending motion of the amino groups. | 1600 - 1650 | Strong / Medium |
| ν(C=C), ν(C=N) | Pyridine ring stretching modes. | 1400 - 1600 | Strong / Strong |
| ν(C-F) | Stretching of the carbon-fluorine bond. | 1150 - 1250 | Very Strong / Weak |
| Ring Breathing | Symmetric expansion/contraction of the ring. | 980 - 1020 | Weak / Strong |
Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational chemistry provides a powerful framework for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, offering valuable insights into the electronic structure and chemical environment of atomic nuclei within a molecule. While specific, in-depth computational studies on the NMR chemical shifts of this compound are not extensively detailed in publicly available literature, the established methodologies in computational chemistry, particularly Density Functional Theory (DFT), allow for a robust theoretical prediction of its NMR spectrum.
The theoretical calculation of NMR chemical shifts is a cornerstone in the structural elucidation of organic molecules. fluorine1.ru Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, have become standard for predicting the NMR shielding tensors of nuclei. fluorine1.ruresearchgate.net These shielding tensors describe the electronic shielding effect experienced by a nucleus due to the surrounding electron density when an external magnetic field is applied. rsc.org The chemical shift (δ) is then determined by referencing the calculated isotropic shielding constant (σ) of a nucleus in the molecule to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. rsc.orgresearchgate.net
For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts can be particularly challenging due to the high electron density around the fluorine atom. chemicalbook.comnii.ac.jp However, computational approaches have been developed to tackle these challenges, often requiring specific basis sets and functionals to achieve high accuracy. chemicalbook.comnii.ac.jp
Predicted Chemical Shifts and Couplings
In the absence of a dedicated computational study for this compound, we can infer expected chemical shift regions and coupling patterns based on data from structurally related compounds such as fluoropyridines and diaminopyridines. The electronic effects of the amino (-NH₂) and fluoro (-F) substituents significantly influence the chemical shifts of the pyridine ring's hydrogen and carbon atoms. The amino groups are electron-donating, which would typically lead to an upfield shift (lower ppm) of the signals for the ring protons and carbons. Conversely, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which would cause a downfield shift (higher ppm) for nearby nuclei. The interplay of these opposing electronic effects, along with the positions of the substituents, determines the final chemical shifts.
A key feature in the ¹³C NMR spectrum of fluorinated pyridines is the presence of carbon-fluorine (C-F) coupling constants. researchgate.net The magnitude of these couplings depends on the number of bonds separating the carbon and fluorine atoms (ⁿJCF). One-bond couplings (¹JCF) are typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. researchgate.net
Below are tables of predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, based on theoretical considerations and data from analogous compounds. These tables are intended to be illustrative of the expected values that would be obtained from a detailed computational study.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-5 | 6.5 - 7.0 | Doublet of doublets | J(H5-H6) ≈ 5-7, J(H5-F4) ≈ 2-4 |
| H-6 | 7.5 - 8.0 | Doublet | J(H6-H5) ≈ 5-7 |
| 2-NH₂ | 4.5 - 5.5 | Broad singlet | - |
| 3-NH₂ | 5.0 - 6.0 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| C-2 | 145 - 150 | Doublet | ³J(C2-F4) ≈ 5-10 |
| C-3 | 125 - 130 | Doublet | ²J(C3-F4) ≈ 15-25 |
| C-4 | 150 - 155 | Doublet | ¹J(C4-F4) ≈ 230-250 |
| C-5 | 110 - 115 | Doublet | ²J(C5-F4) ≈ 20-30 |
| C-6 | 135 - 140 | Doublet | ³J(C6-F4) ≈ 3-7 |
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F-4 | -120 to -140 | Multiplet |
It is important to note that the actual experimental values can be influenced by factors such as the solvent used, concentration, and temperature. nih.gov Computational models can account for solvent effects, often through the use of continuum solvation models, which can improve the accuracy of the predicted chemical shifts. fluorine1.ru The synergy between computational prediction and experimental NMR spectroscopy is a powerful tool in modern chemistry for the unambiguous assignment of chemical structures. researchgate.net
Advanced Applications of 2,3 Diamino 4 Fluoropyridine in Organic Synthesis
Scaffold Construction for Complex Heterocyclic Systems
The strategic placement of reactive sites on the 2,3-diamino-4-fluoropyridine scaffold makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic systems.
The diamino functionality of this compound provides a reactive handle for the annulation of additional rings, leading to the formation of fused pyridine (B92270) derivatives. These structures are of significant interest due to their presence in biologically active molecules.
Chromeno[2,3-b]pyridines: These compounds can be synthesized through multicomponent reactions involving salicylaldehydes and a malononitrile (B47326) dimer. mdpi.comnih.gov The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent at room temperature has been shown to be an effective and environmentally friendly approach for the synthesis of novel chromeno[2,3-b]pyridine derivatives. mdpi.comnih.gov For instance, the reaction of salicylaldehyde, malononitrile dimer, and dimethyl malonate in DMSO yields dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. mdpi.com Similarly, using malonic acid instead of its dimethyl ester leads to the corresponding dicarboxylic acid. nih.gov Three-component condensation of aliphatic aldehydes, resorcinol, and malononitrile dimer also affords chromeno[2,3-b]pyridine derivatives. researchgate.net
Pyrrolo[2,3-b]pyridines: Also known as 7-azaindoles, these scaffolds are crucial in medicinal chemistry. sorbonne-universite.fr The synthesis of fluorinated pyrrolo[2,3-b]pyridines can be achieved through the reaction of aminopyrrole precursors with fluorinated 1,3-biselectrophiles. sorbonne-universite.fr One synthetic strategy involves the annulation of a pyridine ring to an aminopyrrole moiety. sorbonne-universite.fr Multicomponent reactions provide a practical pathway to access substituted pyrrolo[2,3-b]pyridine frameworks in a single step. ajol.info For example, reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various reagents can yield a range of substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info
Table 1: Examples of Fused Pyridine Derivatives Synthesized from this compound Precursors
| Derivative | Synthetic Approach | Key Reagents | Reference |
| Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate | Multicomponent reaction | Salicylaldehyde, malononitrile dimer, dimethyl malonate | mdpi.com |
| 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid | Multicomponent reaction | Salicylaldehyde, malononitrile dimer, malonic acid | nih.gov |
| 5-Alkyl-2,4-diamino-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-dicarbonitriles | Three-component condensation | Aliphatic aldehydes, resorcinol, malononitrile dimer | researchgate.net |
| Fluorinated pyrrolo[2,3-b]pyridines | Annulation of pyridine ring | Aminopyrrole, fluorinated 1,3-biselectrophiles | sorbonne-universite.fr |
| Substituted 1H-pyrrolo[2,3-b]pyridines | Multicomponent reaction | 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, various active methylene (B1212753) compounds | ajol.info |
The reactivity of the pyridine core in this compound and its derivatives allows for dearomatization reactions to form saturated and partially saturated heterocyclic systems like piperidines and pyridinones.
Piperidine Frameworks: Chiral piperidines are important scaffolds in many pharmaceutical drugs. acs.org Asymmetric dearomatization and reduction of pyridine derivatives can provide access to these frameworks. acs.org For instance, rhodium-catalyzed dearomative hydroboration/hydrogenation of fluorinated pyridines can yield cis-fluorinated piperidines. nih.gov Another approach involves the copper-catalyzed C-C bond-forming dearomatization of pyridines with aromatic olefins, followed by in situ reduction to furnish enantiomerically enriched piperidines. nih.gov
Pyridinone Frameworks: 4-Fluoro-2-pyridone can be synthesized from 4-fluoro-2-methoxypyridine (B1296431) by ether cleavage. researchgate.net A highly regioselective synthesis of 4-fluoro-2-pyridones utilizes 1-alkynyl triazenes as fluoroalkyne surrogates in a one-pot C-H annulation reaction. researchgate.net
The diamino groups of this compound can serve as anchor points for constructing more complex, rigid structures like phenanthrolines. An efficient method for synthesizing diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid involves the direct nucleophilic substitution of 4,7-dichloro-1,10-phenanthroline (B1630597) precursors, leading to the difluoro derivatives in high yields. researchgate.net
Reagent and Building Block Utilization in Cascade and Multicomponent Reactions
This compound is a valuable participant in cascade and multicomponent reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. These reactions offer a streamlined approach to complex molecules from simple starting materials.
The multicomponent synthesis of chromeno[2,3-b]pyridines is a prime example, where salicylaldehyde, a malononitrile dimer, and a third component like dimethyl malonate or malonic acid react in a one-pot process. mdpi.comnih.gov This approach is lauded for its efficiency, atom economy, and reduced environmental impact compared to traditional multi-step syntheses. nih.gov Similarly, diverse pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds can be accessed through one-pot multicomponent reactions. ajol.info Cascade reactions, often initiated by a multicomponent step, enable the construction of highly functionalized and complex heterocyclic systems in a highly selective manner. rsc.org
Development of Novel Synthetic Methodologies
The unique electronic properties imparted by the fluorine atom and the versatile reactivity of the diamino groups in this compound drive the development of new synthetic methods.
The formation of new carbon-carbon bonds is fundamental to organic synthesis. Several modern methodologies can be applied to derivatives of this compound. While specific examples directly utilizing this compound in these named reactions are not prevalent in the provided search results, the principles of these reactions are applicable to its derivatives.
Copper-Catalyzed Cross-Coupling: A cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can be employed to synthesize highly substituted pyridines. organic-chemistry.org
Metal-Free Cascade Reactions: A metal-free cascade involving the reaction of anilines, alkynes, and a trifluoromethyl source can lead to the formation of C-C bonds and the construction of complex indolines. acs.org
Exploration of Carbon-Heteroatom Bond Formation (C-N, C-O)
The exploration of This compound in carbon-heteroatom bond formation is a logical extension of the known chemistry of its structural analogs. The vicinal amino groups at the C2 and C3 positions offer nucleophilic sites for the construction of fused heterocyclic systems, a common strategy for creating novel scaffolds in medicinal and materials chemistry. The fluorine atom at the C4 position can be expected to influence the reactivity of the pyridine ring through its electron-withdrawing nature.
Carbon-Nitrogen (C-N) Bond Formation:
The primary application of related 1,2-diaminopyridines in C-N bond formation involves condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form pyrido[2,3-b]pyrazines. For instance, the reaction of 2,3-diaminopyridine (B105623) with various glyoxals is a well-established method for synthesizing 2,3-disubstituted pyrido[2,3-b]pyrazines. nih.govrsc.org This transformation proceeds through the sequential formation of two C-N bonds, resulting in a new pyrazine (B50134) ring fused to the pyridine core.
Another significant route to C-N bond formation is the synthesis of imidazo[4,5-b]pyridines. This is typically achieved by reacting 2,3-diaminopyridine with a one-carbon electrophile, such as formic acid, aldehydes, or their derivatives. mdpi.comnih.gov The reaction involves the formation of two C-N bonds to construct the fused imidazole (B134444) ring.
Based on these precedents, it is plausible that This compound would undergo similar transformations. The table below outlines hypothetical reaction parameters for the synthesis of fluorinated heterocyclic systems, drawing parallels from established methods for the non-fluorinated analog.
Interactive Data Table: Plausible C-N Bond Forming Reactions with this compound
| Product Type | Electrophilic Reagent | Reaction Conditions (Hypothetical) | Expected Product |
| Pyrido[2,3-b]pyrazine | 1,2-Dicarbonyl Compound (e.g., Glyoxal) | Acid or base catalysis, various solvents (e.g., EtOH, AcOH) | 6-Fluoropyrido[2,3-b]pyrazine derivative |
| Imidazo[4,5-b]pyridine | Aldehyde | Oxidative conditions (e.g., air, NaHSO₃) in a suitable solvent | 6-Fluoro-1H-imidazo[4,5-b]pyridine derivative |
| Imidazo[4,5-b]pyridin-2-one | Phosgene or equivalent | Base, inert solvent | 6-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
Carbon-Oxygen (C-O) Bond Formation:
Direct applications of 1,2-diaminopyridines in C-O bond formation are less common than C-N bond forming reactions. However, C-O bonds can be incorporated into the final heterocyclic structure through the use of appropriate precursors. For example, cyclocondensation reactions with reagents containing both carbonyl and hydroxyl functionalities could potentially lead to oxygen-containing heterocycles.
While specific research detailing the use of This compound in C-O bond formation is not readily found, the general principles of nucleophilic attack by the amino groups on electrophilic carbon centers remain applicable.
Due to the limited specific data on This compound , the detailed research findings and comprehensive data tables for its role in C-N and C-O bond formation cannot be provided at this time. The information presented is based on the established reactivity of closely related compounds and serves as a prospective outlook on its potential synthetic utility.
Emerging Research Directions and Future Perspectives
The continued interest in fluorinated pyridine (B92270) scaffolds, driven by their applications in pharmaceuticals and materials science, necessitates the development of more efficient, sustainable, and precisely controlled synthetic and analytical methodologies. For 2,3-Diamino-4-fluoropyridine, emerging research is focused on integrating green chemistry principles into its synthesis and employing advanced analytical techniques for rigorous characterization and real-time process monitoring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Diamino-4-fluoropyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of fluorinated pyridines often involves nucleophilic substitution or coupling reactions. For example, substituting halogen atoms (e.g., chlorine) with amino groups using ammonia or amines under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) can yield amino-fluoropyridines . Optimization includes adjusting stoichiometry, reaction time, and catalysts (e.g., palladium for coupling reactions) . Monitoring via TLC or HPLC ensures intermediate stability, as fluorine substituents may alter reaction kinetics .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. NMR identifies fluorine environments, while and NMR resolve amino and pyridine ring interactions . Mass spectrometry (GC-MS or LC-MS) confirms molecular weight and fragmentation patterns . Purity analysis via HPLC with UV detection (λ = 254 nm) is recommended, as fluorinated compounds often exhibit strong absorbance .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Fluorinated pyridines require strict safety measures:
- Use explosion-proof equipment and avoid ignition sources due to flammability risks .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be decontaminated before reuse .
- Store in ventilated, cool areas (<25°C) to prevent decomposition .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do fluorine and amino substituents influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates specific positions on the pyridine ring for substitution. For example, Suzuki-Miyaura coupling at the 4-fluoro position may require Pd(PPh) and aryl boronic acids in toluene/EtOH (3:1) at reflux . Regioselectivity can be probed via computational methods (DFT) to predict reactive sites, validated experimentally by isolating intermediates . Competing pathways (e.g., C-F vs. C-N bond cleavage) should be analyzed using kinetic studies .
Q. What strategies address contradictions in reported biological activities of fluorinated pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity data may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To resolve this:
- Standardize testing protocols (e.g., consistent IC measurement in triplicate) .
- Validate compound purity (>95%) via HPLC and elemental analysis .
- Compare structure-activity relationships (SAR) using analogs (e.g., 3,5-difluoro derivatives) to isolate fluorine’s role . Meta-analyses of published data can identify trends obscured by methodological differences .
Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites . Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to target proteins (e.g., kinases), guiding synthetic prioritization . Solubility and logP values are modeled using software like Schrödinger’s QikProp to optimize pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
